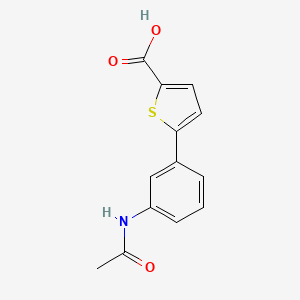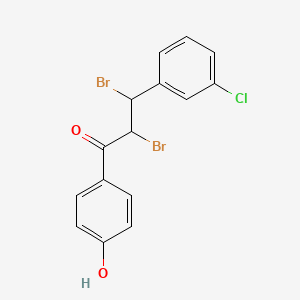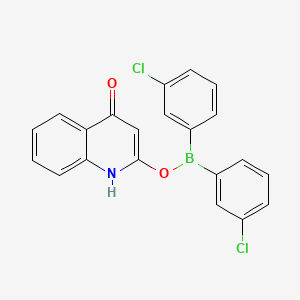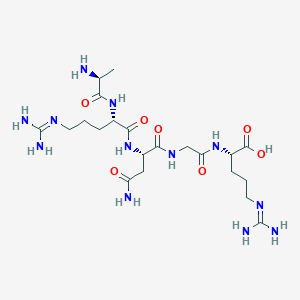![molecular formula C14H19N B12587258 1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine CAS No. 496786-03-9](/img/structure/B12587258.png)
1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol It is characterized by the presence of a pyrrolidine ring attached to a 4-ethenylphenyl group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethenylphenyl)ethyl]pyrrolidine typically involves the reaction of 4-ethenylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and polymers due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[2-(4-ethenylphenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Ethylphenyl)ethyl]pyrrolidine: Similar structure but with an ethyl group instead of an ethenyl group.
1-[2-(4-Methylphenyl)ethyl]pyrrolidine: Contains a methyl group on the phenyl ring instead of an ethenyl group.
1-[2-(4-Phenyl)ethyl]pyrrolidine: Lacks the ethenyl group, having only a phenyl group attached.
Uniqueness
1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields .
Properties
CAS No. |
496786-03-9 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[2-(4-ethenylphenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-2-13-5-7-14(8-6-13)9-12-15-10-3-4-11-15/h2,5-8H,1,3-4,9-12H2 |
InChI Key |
LMAFWBCYAPNOFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester](/img/structure/B12587182.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL](/img/structure/B12587187.png)

![[(3-methylbenzoyl)amino]methyl Acetate](/img/structure/B12587196.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine](/img/structure/B12587200.png)
![4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12587211.png)

![1,7-Diazaspiro[4.4]nonane-7acetic acid,a-(2-methylpropyl)-6-oxo-,(aS,5S)-](/img/structure/B12587226.png)
![Dibenzyl [(4-ethenylphenyl)methyl]phosphonate](/img/structure/B12587243.png)





